molecular formula C16H22N4O2 B7553928 [4-(2-hydroxypropyl)piperazin-1-yl]-(5-methyl-1H-indazol-7-yl)methanone

[4-(2-hydroxypropyl)piperazin-1-yl]-(5-methyl-1H-indazol-7-yl)methanone

Cat. No. B7553928
M. Wt: 302.37 g/mol
InChI Key: XSHGJFXJGDYXPL-UHFFFAOYSA-N
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Description

[4-(2-hydroxypropyl)piperazin-1-yl]-(5-methyl-1H-indazol-7-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biological research. This compound belongs to the class of indazoles, which are known for their diverse biological activities, such as anticancer, antiviral, and antifungal properties.

Mechanism of Action

The mechanism of action of [4-(2-hydroxypropyl)piperazin-1-yl]-(5-methyl-1H-indazol-7-yl)methanone is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes or proteins involved in cancer cell growth and proliferation. It may also interfere with viral replication by targeting specific viral proteins.
Biochemical and Physiological Effects:
[4-(2-hydroxypropyl)piperazin-1-yl]-(5-methyl-1H-indazol-7-yl)methanone has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for anticancer drugs. It has also been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest. In terms of antiviral activity, this compound has been shown to reduce viral replication and inhibit the release of viral particles.

Advantages and Limitations for Lab Experiments

One of the main advantages of [4-(2-hydroxypropyl)piperazin-1-yl]-(5-methyl-1H-indazol-7-yl)methanone is its broad-spectrum activity against cancer and viral infections. It also exhibits relatively low toxicity and good bioavailability, making it a promising candidate for further development as a therapeutic agent. However, one limitation is the lack of information on its pharmacokinetic properties and potential side effects.

Future Directions

There are several future directions for research on [4-(2-hydroxypropyl)piperazin-1-yl]-(5-methyl-1H-indazol-7-yl)methanone. One area of interest is the development of more potent analogs with improved selectivity and efficacy. Another direction is the investigation of its mechanism of action and potential targets for drug development. Additionally, further studies are needed to evaluate the pharmacokinetic properties and safety of this compound in vivo.

Synthesis Methods

The synthesis of [4-(2-hydroxypropyl)piperazin-1-yl]-(5-methyl-1H-indazol-7-yl)methanone involves the reaction between 5-methyl-1H-indazole-7-carboxylic acid and 2-(chloromethyl)oxirane in the presence of a base, followed by the reaction with 1-(2-hydroxypropyl)piperazine. The resulting product is then purified using column chromatography or recrystallization.

Scientific Research Applications

[4-(2-hydroxypropyl)piperazin-1-yl]-(5-methyl-1H-indazol-7-yl)methanone has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit promising anticancer activity against various cancer cell lines, including breast, lung, and prostate cancer. Additionally, this compound has been found to possess antiviral activity against herpes simplex virus and influenza virus.

properties

IUPAC Name

[4-(2-hydroxypropyl)piperazin-1-yl]-(5-methyl-1H-indazol-7-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O2/c1-11-7-13-9-17-18-15(13)14(8-11)16(22)20-5-3-19(4-6-20)10-12(2)21/h7-9,12,21H,3-6,10H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSHGJFXJGDYXPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)C(=O)N3CCN(CC3)CC(C)O)NN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(2-hydroxypropyl)piperazin-1-yl]-(5-methyl-1H-indazol-7-yl)methanone

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